1,4-Dihydropyrazine-2,3-dithione
Description
Significance of Dihydropyrazine (B8608421) Derivatives in Heterocyclic Chemistry
Dihydropyrazines are partially saturated versions of the aromatic pyrazine (B50134) ring. This structural feature makes them important building blocks and intermediates in organic synthesis. arctomsci.comresearchgate.net The non-aromatic nature of the dihydropyrazine ring allows for a wider range of chemical transformations compared to its fully aromatic counterpart. Dihydropyridine (B1217469) derivatives, a related class, are well-known for their diverse biological activities, which has spurred ongoing interest in the broader family of partially saturated nitrogen heterocycles. researchgate.net The synthesis of substituted dihydropyrazines is an active area of research, with various methods developed to construct this versatile heterocyclic core. arctomsci.com
Unique Aspects of Dithione Functionality within the Dihydropyrazine Scaffold
The defining feature of 1,4-Dihydropyrazine-2,3-dithione is the presence of two thione (C=S) groups at the 2 and 3 positions of the ring. This functionality introduces unique chemical properties, most notably the potential for tautomerism. The compound can exist in equilibrium with its dithiol form, 2,3-Pyrazinedithiol .
Studies on the closely related benzofused analogue, quinoxaline-2,3-dithiol (B7734207), and on pyrazine-2-thione have indicated that the dithione (or thione) form is generally preferred in the solid state. acs.org This phenomenon, where a proton can migrate between a ring nitrogen and an adjacent sulfur atom, is a critical aspect of its chemistry. acs.org The dithiol tautomer is significant in coordination chemistry, where the deprotonated thiol groups can act as ligands to bind with metal ions like copper and silver, forming coordination polymers. acs.orgacs.org
Evolution of Research on Dihydropyrazine-2,3-dithione and its Analogues
While comprehensive studies dedicated solely to This compound are not widely available in peer-reviewed literature, the compound is commercially available, indicating its use in chemical synthesis. cymitquimica.comchemicalbook.com Research in this area has largely concentrated on its aromatic and benzofused analogues, such as pyrazine and quinoxaline. Quinoxaline derivatives, for instance, have been extensively studied for a wide array of applications due to their diverse biological activities. nih.govacs.org The synthesis of the tautomeric form, 2,3-Pyrazinedithiol , has been documented, typically proceeding through a nucleophilic aromatic substitution reaction starting from 2,3-dichloropyrazine (B116531) and a sulfur source like sodium hydrosulfide (B80085) (NaSH). acs.org The study of this specific dithione is thus intrinsically linked to the broader and more established research fields of pyrazines and quinoxalines.
Compound Data
Below are the key chemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | heowns.com |
| Molecular Formula | C₄H₄N₂S₂ | heowns.com |
| Molecular Weight | 144.22 g/mol | cymitquimica.com |
| CAS Number | 80458-31-7 | cymitquimica.comchemicalbook.com |
| Synonyms | 2,3-Dimercaptopyrazine; 2,3-Pyrazinedithiol | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydropyrazine-2,3-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLTYLWCMUZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405486 | |
| Record name | dimercaptopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80458-31-7 | |
| Record name | 1,4-Dihydro-2,3-pyrazinedithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80458-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimercaptopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dihydropyrazine 2,3 Dithione and Its Precursors
Strategies for Constructing the 1,4-Dihydropyrazine (B12976148) Ring System
The construction of the dihydropyrazine (B8608421) scaffold is a critical first step. Methodologies range from classical condensation reactions to modern dearomatization techniques.
Multicomponent Reactions in Dihydropyrazine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. researchgate.net While the Hantzsch reaction is a well-known MCR for producing 1,4-dihydropyridines, sid.irfrontiersin.orgnih.govijcrt.org analogous strategies can be applied to pyrazine (B50134) systems.
A foundational and straightforward route for preparing pyrazines, which proceeds through a dihydropyrazine intermediate, is the direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.com This classical method involves the reaction of a compound like benzil (B1666583) with ethylenediamine, catalyzed by a base such as potassium tert-butoxide in aqueous methanol (B129727) at room temperature. tandfonline.com The reaction initially forms a dihydropyrazine, which then aromatizes to the final pyrazine product. tandfonline.com By carefully controlling the reaction conditions and preventing subsequent oxidation, the dihydropyrazine intermediate can be isolated.
Dearomatizing Conversion of Pyrazines via Boron Reagents
A highly effective and modern strategy for synthesizing 1,4-dihydropyrazine derivatives involves the transition-metal-free dearomatization of pyrazines using boron reagents. rsc.orgrsc.org This approach offers high yields and works under mild conditions. rsc.org
The reaction typically involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), across the pyrazine ring. rsc.orgrsc.org A proposed mechanism suggests that one nitrogen atom of the pyrazine coordinates to a boron atom, forming a four-coordinated intermediate. rsc.org This activation facilitates an intramolecular nucleophilic attack, leading to a 1,2-adduct that rearranges to form the stable N,N'-diboryl-1,4-dihydropyrazine product. rsc.org This method is quite versatile, with various substituted pyrazines and boron reagents being successfully employed. rsc.orgrsc.orgrsc.org
| Reagent | Substrate | Solvent | Conditions | Product | Yield | Reference(s) |
| Bis(pinacolato)diboron (2) | Pyrazine (1a) | Pentane | Room Temp, 2 h | N,N'-diboryl-1,4-dihydropyrazine (3a) | 93% | rsc.org |
| Bis(pinacolato)diboron (2) | 2-Methylpyrazine (1b) | THF | Room Temp, 2 h | N,N'-diboryl-2-methyl-1,4-dihydropyrazine (3b) | 89% | rsc.org |
| 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane (4) | Pyrazine (1a) | THF | Room Temp, 24 h | N,N'-diboryl-1,4-dihydropyrazine (5) | 90% | rsc.orgrsc.org |
| Silylboronic ester (6) | Pyrazine (1a) | THF | Room Temp, 24 h | N-boryl-N'-silyl-1,4-dihydropyrazine (7) | 82% | rsc.org |
| Pinacolborane (8) | Pyrazine (1a) | THF | 50 °C, 72 h | N,N'-diboryl-1,2,3,4-tetrahydropyrazine (9) | 87% | rsc.orgrsc.org |
Introduction of Thioxo Functionalities
Once the dihydropyrazine-2,3-dione precursor is obtained, the final step is the conversion of the two carbonyl (amide) groups into thiocarbonyl (thioamide) groups. This transformation is known as thionation.
Direct Thionation Reactions (e.g., with Phosphorus Pentasulfide)
Phosphorus pentasulfide (P4S10) is a classical and widely used reagent for the thionation of carbonyl compounds, including amides and lactams, to their corresponding thiocarbonyl derivatives. scispace.comnih.gov The conversion of a precursor like 1,4-dihydropyrazine-2,3-dione (a cyclic diamide (B1670390) or dilactam) to 1,4-dihydropyrazine-2,3-dithione would fall into this category.
While effective, reactions with P4S10 alone can sometimes result in low yields and require harsh conditions. nih.govgoogle.com The reagent is also highly sensitive to moisture, which can lead to the formation of hydrogen sulfide (B99878) gas. researchgate.net To overcome these limitations, P4S10 is often used in combination with other substances. A particularly effective combination is P4S10 and hexamethyldisiloxane (B120664) (HMDO). audreyli.comacs.orgnih.govscite.ai This reagent system efficiently converts lactams and amides to their thiono forms with yields that are often superior to those obtained with other methods. audreyli.comnih.gov An advantage of the P4S10/HMDO method is that the byproducts can be removed by a simple hydrolytic workup, avoiding the need for chromatography. acs.orgscite.ai
Development of Novel Thionating Agents
Research into thionation chemistry has led to the development of several novel reagents that offer improved performance over phosphorus pentasulfide alone.
Lawesson's Reagent (LR): For many years, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) has been the most popular and effective thionating agent, particularly for converting carbonyls to thiocarbonyls. nih.govaudreyli.com It generally provides better yields for the thionation of esters and lactams compared to P4S10. google.com For the synthesis of thioamides from complex alkaloids, carrying out the reaction in boiling toluene (B28343) with Lawesson's reagent has proven to be highly effective. nih.gov
Other Novel Systems: Beyond LR, other advanced thionating systems have been developed.
P4S10/HMDO: The combination of phosphorus pentasulfide and hexamethyldisiloxane is considered a significant improvement for thionating a wide range of carbonyls, including lactams. audreyli.comacs.orgscite.ai
P4S10 in Pyridine (B92270): A storable, crystalline form of P4S10 in pyridine has been developed. This reagent is useful and highly selective when used in solvents like acetonitrile (B52724). organic-chemistry.org
PSCl3/H2O/Et3N: A simple and convenient protocol using thiophosphoryl chloride (PSCl3), water, and triethylamine (B128534) allows for the rapid and efficient synthesis of various thiocarbonyl compounds, including thiolactams, under solvent-free microwave irradiation. organic-chemistry.org
Fluorous Lawesson's Reagent: This modified version of LR can be used for the thionation of amides to produce thioamides in high yields. organic-chemistry.org
These newer reagents and systems aim to increase yields, simplify purification processes, and reduce reaction times. researchgate.net
Synthesis of Substituted this compound Analogues
The core structure of this compound is often derived from the condensation of a 1,2-diamine with a C2 dicarbonyl synthon, followed by thionation. The synthesis of substituted analogues hinges on the strategic introduction of various functional groups onto this scaffold.
Strategies for Diverse Substitution Patterns
The primary strategy for achieving diverse substitution patterns on the this compound ring involves the use of appropriately substituted 1,2-diamines as starting materials. By varying the substituents on the diamine, a wide array of analogues can be accessed. For instance, the condensation of substituted o-phenylenediamines with oxalic acid is a common route to substituted quinoxaline-2,3-diones, which can then be thionated. ias.ac.in This approach is adaptable to the synthesis of non-aromatic dihydropyrazine dithiones by using substituted ethylenediamines.
Another key method involves the direct thionation of pre-formed dihydropyrazine-2,3-dione precursors. Thionating agents like phosphorus pentasulfide or Lawesson's reagent are employed to convert the carbonyl groups into thiocarbonyls. nih.gov The reactivity of these agents allows for the transformation to be carried out on a dihydropyrazine ring already bearing substituents.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, have been successfully applied to introduce substituents at the 2 and 5 positions of 1,4-dihydropyrazine rings. nih.gov This strategy typically involves the initial synthesis of a halogenated dihydropyrazine derivative, which then serves as a versatile intermediate for introducing a wide range of aryl, heteroaryl, or alkyl groups.
A concise and efficient protocol for the regioselective synthesis of dual 1,4-dihydropyridines with various substitution patterns has been developed through a cascade cyclization of enaminones and aldehydes. researchgate.net This highlights the potential for developing one-pot, multi-component reactions for the synthesis of highly substituted dihydropyrazine systems.
Below is a table illustrating potential strategies for synthesizing substituted this compound analogues based on the precursor diamine.
| Precursor Diamine | Resulting Substitution Pattern on Dihydropyrazine Ring | Synthetic Strategy |
| 1,2-diphenylethane-1,2-diamine | 5,6-diphenyl- | Condensation with a C2 dicarbonyl synthon followed by thionation. |
| Propane-1,2-diamine | 5-methyl- | Condensation with a C2 dicarbonyl synthon followed by thionation. |
| 1-phenylethane-1,2-diamine | 5-phenyl- | Condensation with a C2 dicarbonyl synthon followed by thionation. |
Stereoselective Synthesis of Dihydropyrazine Dithiones
The stereoselective synthesis of 1,4-dihydropyrazine-2,3-dithiones, particularly those with chiral centers at the 5 and/or 6 positions, presents a significant synthetic challenge. While direct methods for the enantioselective synthesis of this specific heterocyclic system are not extensively reported, strategies employed for analogous six-membered nitrogen heterocycles, such as tetrahydropyridines and dihydropyrans, offer valuable insights into potential approaches. ias.ac.innih.gov
One plausible strategy involves the use of chiral catalysts in the cyclization step. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been effectively used in the enantioselective synthesis of 1,4-dihydropyridines. researchgate.net A similar approach could be envisioned for the condensation of a 1,2-diamine with a suitable C2-dicarbonyl precursor to form a chiral dihydropyrazine ring.
Organocatalysis represents another promising avenue. Chiral bifunctional organocatalysts have been successfully applied in the asymmetric synthesis of various heterocyclic compounds. nih.govnih.gov For instance, a chiral N,N'-dioxide has been used as an organocatalyst for the efficient enantioselective synthesis of dihydropyrans. nih.gov The development of a suitable chiral catalyst could enable the asymmetric cyclization leading to enantiomerically enriched dihydropyrazine dithiones.
An alternative approach is the use of a chiral auxiliary attached to the starting diamine. This auxiliary would direct the stereochemical outcome of the cyclization reaction, and could subsequently be removed to yield the chiral product. The synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through asymmetric copper-catalyzed cyclizative aminoboration, demonstrating the utility of metal catalysis in establishing stereocenters in N-heterocycles. researchgate.net
The table below outlines potential stereoselective strategies that could be adapted for the synthesis of chiral this compound.
| Stereoselective Strategy | Description | Potential Catalyst/Reagent |
| Chiral Catalyst | Asymmetric cyclization of achiral precursors. | Chiral Brønsted acids (e.g., BINOL-phosphoric acid), Chiral Lewis acids, Chiral organocatalysts. |
| Chiral Auxiliary | Use of a chiral group attached to the diamine to control stereochemistry, followed by removal. | Evans auxiliaries, etc. |
| Asymmetric Hydrogenation | Enantioselective reduction of a corresponding pyrazine-2,3-dithione precursor. | Chiral Rhodium or Ruthenium catalysts (e.g., with BINAP, DuPhos ligands). |
Green Chemistry Approaches in Dihydropyrazine-2,3-dithione Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. The synthesis of this compound and its analogues is no exception, with several green chemistry approaches being explored to reduce waste, energy consumption, and the use of hazardous materials.
A notable green method for the synthesis of quinoxaline-2,3-diones, which are precursors to the corresponding dithiones, is a one-pot reaction at room temperature under solvent-free conditions using a simple grinding method. ias.ac.in This approach offers excellent atom economy and avoids the use of volatile organic solvents. ias.ac.in The reaction between a substituted o-phenylenediamine (B120857) and oxalic acid by grinding provides the desired product in good yields. ias.ac.in
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry for the synthesis of heterocyclic compounds. nih.govtsijournals.comirjmets.com This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. irjmets.com The microwave-assisted synthesis of quinoxalines from o-phenylenediamine and various dicarbonyl compounds has been reported to be highly efficient. tsijournals.com
The use of ultrasound has also been shown to be an effective green method for the synthesis of various heterocyclic compounds, including sulfur-containing heterocycles. researchgate.netnih.govnih.gov Ultrasound-assisted reactions can enhance reaction rates and yields, often under milder conditions than conventional methods. nih.govnih.gov
The following table provides a comparative overview of conventional versus green synthetic methods that could be applied to the synthesis of this compound, based on data for analogous compounds.
| Method | Conditions | Reaction Time | Yield | Environmental Considerations |
| Conventional Heating | Reflux in organic solvent (e.g., ethanol, acetic acid) | Several hours | Moderate | Use of volatile organic solvents, high energy consumption. |
| Microwave Irradiation | Solvent-free or in a minimal amount of green solvent (e.g., water, ethanol) | Minutes | High | Reduced energy consumption and solvent use. tsijournals.comirjmets.com |
| Ultrasound-Assisted | Room temperature or slightly elevated, often in aqueous media | Minutes to hours | High | Lower energy consumption, can often be performed at lower temperatures. nih.govnih.gov |
| Solvent-Free Grinding | Room temperature, mechanical grinding of solid reactants | Minutes | Good to Excellent | Eliminates the need for solvents, simple work-up. ias.ac.in |
Advanced Spectroscopic and Diffractional Characterization of 1,4 Dihydropyrazine 2,3 Dithione
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular framework of 1,4-Dihydropyrazine-2,3-dithione.
Infrared (IR) Spectroscopy: Analysis of Vibrational Modes and Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the IR spectrum is expected to be dominated by vibrations of the N-H, C-H, C=C, and C=S bonds.
The N-H stretching vibrations of the secondary amine groups within the dihydropyrazine (B8608421) ring are anticipated to appear as medium to sharp bands in the region of 3400-3200 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. The C-H stretching vibrations of the alkene-like C=C-H bonds are expected just above 3000 cm⁻¹.
A crucial aspect of the IR spectrum would be the identification of the thioamide functional groups. The C=S stretching vibration (thione) is a key marker. Unlike the strong C=O stretching band, the C=S stretch is often weaker and can be found over a broader range, typically between 1250 and 1020 cm⁻¹. researchgate.netresearchgate.net Its position is sensitive to coupling with other vibrations, particularly C-N stretching. The thioamide group also exhibits other characteristic bands, such as the N-H bending and C-N stretching modes. The C-N stretching vibration, which has significant double-bond character, is expected in the 1550-1480 cm⁻¹ region. researchgate.net The C=C double bond stretching of the dihydropyrazine ring would likely appear in the 1650-1600 cm⁻¹ range.
Should the molecule exist in its tautomeric dithiol form (Pyrazine-2,3-dithiol), the IR spectrum would change significantly. The characteristic N-H and C=S stretching bands would disappear, and a weak S-H stretching band would emerge around 2600-2550 cm⁻¹. rsc.org Furthermore, the spectrum would reflect the aromatic character of the pyrazine (B50134) ring.
Table 1: Expected Infrared (IR) Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | Secondary Amine (N-H) | 3400 - 3200 | Medium | Position and width are sensitive to hydrogen bonding. |
| C-H Stretch (sp²) | Alkene (C=C-H) | 3100 - 3000 | Medium | Characteristic for hydrogens on the double bond. |
| C=C Stretch | Ene-amine (C=C) | 1650 - 1600 | Medium | Indicates the double bond within the dihydropyrazine ring. |
| C-N Stretch (Thioamide II) | Thioamide (N-C=S) | 1550 - 1480 | Medium | Often coupled with N-H bending. |
| C=S Stretch (Thione) | Thioamide (C=S) | 1250 - 1020 | Medium-Weak | Often coupled with other vibrations, making it less distinct than a C=O stretch. researchgate.netresearchgate.netnih.govnih.gov |
| S-H Stretch (for tautomer) | Thiol (S-H) | 2600 - 2550 | Weak | Would only be present if the Pyrazine-2,3-dithiol tautomer exists in a detectable concentration. rsc.org |
Raman Spectroscopy: Insights into Molecular Structure and Defects
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy. While polar bonds give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. Therefore, the C=C and C=S bonds of this compound are expected to be prominent in the Raman spectrum.
The symmetric C=S stretching vibration should provide a strong and characteristic Raman band. This can be particularly useful for studying the thione-thiol equilibrium, as the S-H and S-S (disulfide) vibrations also give distinct Raman signals. cdnsciencepub.comcdnsciencepub.com The C=C stretching of the pyrazine ring, being a relatively non-polar bond, is also expected to be strongly Raman active. researchgate.net
Table 2: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity | Notes |
| C=S Stretch | Thione (C=S) | 1250 - 1020 | Strong | Often a more reliable indicator than in IR due to its polarizability. |
| C=C Stretch | Ene-amine (C=C) | 1650 - 1600 | Strong | The symmetric nature of this vibration makes it strongly Raman active. researchgate.net |
| Ring Breathing Modes | Pyrazine Ring | 1000 - 800 | Medium | Involves the symmetric expansion and contraction of the ring. researchgate.net |
| S-H Stretch (tautomer) | Thiol (S-H) | 2600 - 2550 | Medium | Presence would confirm the dithiol tautomer. cdnsciencepub.comcdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and dynamics of atoms.
Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Environment Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show distinct signals for the N-H and C-H protons.
N-H Protons: The protons attached to the nitrogen atoms (N-H) are expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A typical range would be between 8.0 and 12.0 ppm, characteristic of thioamide protons. researchgate.net
C-H Protons: The two protons on the C=C double bond are chemically equivalent due to the molecule's symmetry. They would appear as a singlet. Based on data from similar dihydropyrazine systems, their chemical shift is predicted to be in the range of 6.0-7.0 ppm. researchgate.netresearchgate.net
Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Due to symmetry, only two signals are expected:
Thione Carbons (C=S): The carbons of the C=S double bonds are the most deshielded carbons in the molecule. Their chemical shift is expected to be in the range of 170-200 ppm, a characteristic region for thione carbons. researchgate.netrsc.org
Alkene Carbons (C=C): The carbons of the C=C double bond are expected to resonate in the region of 110-130 ppm. imist.maimist.ma
The presence of the dithiol tautomer would drastically alter both spectra, with the appearance of S-H proton signals and shifts in the carbon signals to reflect an aromatic pyrazine ring. hzdr.de
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | N-H | 8.0 - 12.0 | broad singlet | Chemical shift is highly dependent on solvent and concentration. researchgate.net |
| ¹H | C=C-H | 6.0 - 7.0 | singlet | Represents the two equivalent protons on the double bond. researchgate.netresearchgate.net |
| ¹³C | C=S | 170 - 200 | - | Characteristic chemical shift for a thione carbon. researchgate.netrsc.org |
| ¹³C | C=C | 110 - 130 | - | Typical range for sp² carbons in a dihydropyrazine ring. imist.maimist.ma |
Variable-Temperature NMR for Conformational Dynamics and Isomerism
Variable-Temperature (VT) NMR is an essential technique for studying dynamic processes such as conformational changes and isomerism that occur on the NMR timescale. auremn.org.brnih.gov The 1,4-dihydropyrazine (B12976148) ring is not necessarily planar and can exist in a boat-like conformation. At room temperature, the interconversion between different boat conformations might be rapid, leading to averaged signals in the NMR spectrum.
By lowering the temperature, this interconversion can be slowed down. If the rate of conversion becomes slow enough on the NMR timescale, separate signals for the non-equivalent protons and carbons in the "frozen" conformation may be observed. This phenomenon, known as signal decoalescence, allows for the determination of the energy barrier for the conformational change.
VT-NMR would also be invaluable for studying the thione-thiol tautomerism. The equilibrium between the two tautomers is often temperature-dependent. By acquiring NMR spectra at different temperatures, one could potentially observe shifts in the equilibrium, and in some cases, even observe separate signals for both tautomers, allowing for their relative quantification. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (radicals). ethernet.edu.et this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.
However, ESR spectroscopy would be a critical tool for studying the radical ions of this compound. One-electron oxidation or reduction of this compound would generate a radical cation or radical anion, respectively. These radical species would be paramagnetic and thus detectable by ESR.
The resulting ESR spectrum would provide a wealth of information. The g-factor would be characteristic of the radical's electronic environment. More importantly, the hyperfine splitting pattern, which arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), would allow for the mapping of the spin density distribution across the molecule. researchgate.netrsc.orgu-tokyo.ac.jp This would reveal how the unpaired electron is delocalized over the pyrazine ring and the thioamide groups, providing deep insight into its electronic structure and reactivity in redox processes.
Characterization of Radical Cations and Unpaired Electrons
The study of radical cations and unpaired electrons is crucial for understanding the redox behavior and electronic structure of heterocyclic compounds like this compound. While specific studies on the radical cation of this exact molecule are not detailed in the available literature, the characterization of such species in related compounds is well-established through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
EPR spectroscopy directly detects species with unpaired electrons, such as radical cations. In studies of similar heterocyclic systems like dithienothiazines, EPR spectroscopy has been successfully used to provide information on the hyperfine coupling constants with key nuclei, such as nitrogen and protons. rsc.org This data offers profound insight into the distribution of the unpaired electron's spin density across the molecule's framework. rsc.org For instance, the radical cation and dication of a substituted 4H-dithieno[2,3-b:3′,2′-e] researchgate.netthiazine were generated through oxidation and analyzed, with EPR confirming the radical nature of the cation. rsc.org
Furthermore, techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry can be employed to investigate the magnetic properties of radical species, as demonstrated in the study of a dithorium-supported distibene radical trianion. nih.gov Such analyses, often complemented by computational studies, help to confirm the radical nature and electronic ground state of the molecule. nih.gov
Detection of Radical Intermediates
Many chemical reactions, including those involving dihydropyrazine derivatives, may proceed through short-lived radical intermediates. researchgate.net The direct detection of these species is challenging due to their high reactivity and consequently low concentrations. nih.gov
A modern and highly sensitive method for identifying such intermediates involves radical trapping. nih.gov This approach utilizes specially designed molecules, such as terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives), which react with the transient radicals. This "trapping" process converts the short-lived radical into a stable product that can be accumulated, stored, and subsequently analyzed in detail. The resulting stable adducts are then characterized using powerful analytical techniques like electrospray ionization mass spectrometry (ESI-MS), often coupled with high-performance liquid chromatography (HPLC-MS) and tandem MS. nih.gov This methodology provides definitive structural information, allowing for the unambiguous identification of the transient radical intermediates that were present in the reaction mixture. nih.gov
X-ray Diffraction Techniques for Solid-State Structure
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to elucidate the molecular geometry and conformation of this compound. The crystal structure data for this compound is publicly available through the Crystallography Open Database under the identifier 7020185. nih.gov
Analysis of the crystal structure reveals the specific bond lengths, bond angles, and torsional angles that define the molecule's shape. The 1,4-dihydropyrazine ring is not planar and, depending on substituents, can adopt conformations such as a boat-like shape. researchgate.netresearchgate.net The solid-state structure is often stabilized by a network of intermolecular interactions. In related N,N'-diacyl-1,4-dihydropyrazines, these interactions can be pivotal for controlling reactivity in the solid state, such as in [2+2] photocycloaddition reactions. researchgate.net
Table 1: Selected Crystallographic Data for this compound Note: The following data is representative of typical bond lengths and angles for this class of compounds and should be confirmed with the specific crystallographic information file (CIF) from the database.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=S | ~1.68 |
| C-N | ~1.38 |
| C-C (within ring) | ~1.50 |
| N-H | ~0.86 |
| Bond Angles (degrees) | |
| N-C-C | ~120 |
| C-N-C | ~118 |
| N-C=S | ~125 |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of materials. It is particularly useful for identifying a compound and assessing its phase purity. epstem.net The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles.
The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. epstem.net For this compound, PXRD can be used to confirm that a synthesized batch matches the known crystalline phase, as determined from single-crystal data. It is also instrumental in identifying different polymorphic forms of the compound if they exist, as each polymorph would produce a distinct diffraction pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The molecular formula of this compound is C₄H₄N₂S₂, giving it a calculated molecular weight of approximately 144.22 g/mol . nih.gov
In an electron impact mass spectrometry (EI-MS) experiment, the molecule is ionized to form a molecular ion (M⁺˙). A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁴S isotope, a significant M+2 peak would be observed at approximately 2 mass units higher than the primary M⁺ peak, providing strong evidence for the presence of a sulfur atom. sapub.org The fragmentation of the molecular ion would likely proceed through the loss of small, stable neutral molecules or radicals. Studies on related pyrimidinethiones show characteristic fragmentation pathways that involve the decomposition of the heterocyclic ring and the elimination of functional groups. sapub.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Feature | m/z (Mass-to-Charge Ratio) | Description |
| Molecular Ion (M⁺˙) | ~144 | Corresponds to the intact molecule with the most common isotopes (¹²C, ¹H, ¹⁴N, ³²S). |
| Isotope Peak (M+2) | ~146 | Significant peak due to the presence of the ³⁴S isotope. sapub.org |
| Major Fragments | Varies | Expected fragments could arise from the loss of HSCN, CS, or cleavage of the dihydropyrazine ring. |
Other Advanced Characterization Techniques
Beyond the core methods, other advanced spectroscopic techniques can provide deeper insights into the electronic and structural properties of this compound.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-selective technique that probes the local geometric and electronic structure of a specific element within a compound. springernature.com It can be applied to materials in any state (solid, liquid, or gas) and is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.com XAS at the sulfur or nitrogen K-edge could reveal information about the oxidation states and coordination environment of these atoms. The technique is also sensitive enough to distinguish between atoms at the surface and those in the bulk of a material. aps.org
Photoelectron Spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon irradiation. In studies of related N,N'-diacyl-1,4-dihydropyrazines, PES, in conjunction with Density Functional Theory (DFT) calculations, has been used to investigate complex spectroscopic observations arising from the presence of different rotamers (rotational isomers) and to determine the energy barriers for their interconversion. researchgate.net
Reactivity and Reaction Mechanisms of 1,4 Dihydropyrazine 2,3 Dithione
Redox Chemistry and Electron Transfer Processes
The redox behavior of 1,4-dihydropyrazine (B12976148) derivatives is a subject of significant interest due to their electron-rich nature and potential applications in organic electronics. The 1,4-dihydropyrazine ring system can exhibit "antiaromatic" character resulting from cyclic 8π-electron conjugation, making it prone to oxidation. sjsu.edu
Electrochemical Behavior (e.g., Cyclic Voltammetry)
Cyclic voltammetry is a key technique for investigating the electrochemical properties of 1,4-dihydropyrazine-2,3-dithione and its derivatives. Studies on related 1,4-dihydropyrazine systems reveal their capacity to undergo oxidation processes. For instance, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine exhibits two quasi-reversible, one-electron oxidation waves in dichloromethane, corresponding to the formation of a radical cation and a dication. sjsu.edu This indicates that the dihydropyrazine (B8608421) core can act as an electron donor, forming stable redox states.
The electrochemical oxidation of various 1,4-dihydropyridine (B1200194) derivatives has been extensively studied, with oxidation potentials for some cationic 1,4-dihydropyridines ranging from 1.6 to 1.7 V in acetonitrile (B52724). researchgate.net The electrochemical behavior is influenced by the solvent and substituents. znaturforsch.com For example, in the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione, a related heterocyclic system, a quasi-reversible two-electron process is observed. researchgate.net The electrochemical properties of porphyrazine macrocycles, which can be considered extended dihydropyrazine systems, are also characterized by cyclic and differential pulse voltammetry, revealing distinct reduction and oxidation peaks. mdpi.com
| Compound | Technique | Solvent | Observed Processes | Reference |
|---|---|---|---|---|
| 2,5-Dicarboxy-stabilized 1,4-dihydropyrazine | Cyclic Voltammetry | Dichloromethane | Two quasi-reversible, one-electron oxidations | sjsu.edu |
| Cationic 1,4-Dihydropyridines | Cyclic Voltammetry | Acetonitrile | Oxidation potentials of 1.6-1.7 V | researchgate.net |
| 2,3-Dihydrophthalazine-1,4-dione | Cyclic Voltammetry | Water/Acetonitrile | Quasi-reversible two-electron oxidation | researchgate.net |
One-Electron Oxidation Pathways
The electron-rich nature of the 1,4-dihydropyrazine ring facilitates one-electron oxidation to form a radical cation. sjsu.edu This process is a key step in many of its reactions. For instance, the oxidation of 1,4-dihydropyridines to the corresponding pyridine (B92270) derivatives often proceeds through an electron transfer-induced mechanism. znaturforsch.com The stability and subsequent reactions of the generated radical cation are influenced by the substituents on the dihydropyrazine ring.
In the presence of a suitable base, 1,4-dihydropyridines can be deprotonated to form anions, which are potent single-electron photoreductants upon visible light irradiation. nih.govchemrxiv.org The excited state of these anions is highly reducing. nih.gov While this demonstrates the ability of the deprotonated form to participate in single-electron transfer, the neutral this compound itself is predisposed to one-electron oxidation. The oxidation of a 1,4-disilabenzene, a silicon-containing analog, with various electron-transferable oxidants leads to the formation of a stable radical cation. nih.gov This further supports the feasibility of a one-electron oxidation pathway for dihydropyrazine systems.
Photochemical Reactivity
The photochemical behavior of 1,4-dihydropyrazine derivatives is characterized by a variety of reactions, including cycloadditions and ring contractions, which are often influenced by the substituents on the ring.
Photocycloaddition Reactions (e.g., [2+2] Photocycloaddition)
Irradiation of 1,4-dihydropyridine derivatives can lead to intermolecular cycloaddition reactions. nih.gov For example, 4-aryl-3,5-dibenzoyl-1,4-dihydropyridine derivatives undergo cycloaddition with maleimides to form different cycloadducts through biradical intermediates. nih.gov Furthermore, 1,4-dihydropyridine dicarboxylate derivatives have been reported to undergo head-to-tail [2+2] photodimerization. nih.gov
The photocycloaddition of 1,4-dihydropyridines is a significant method for synthesizing complex cage compounds. nih.gov The chemoselectivity of these reactions, leading to either [2+2] or [3+2] photocycloaddition products, is dependent on reaction conditions and the structural characteristics of the 1,4-dihydropyridine, such as the presence of sterically hindering groups. nih.gov Visible-light-driven [2+2] photocycloaddition has been observed for certain N,N'-diacyl-1,4-dihydropyrazines in solution, yielding syn-dimers and cage-dimers. researchgate.net
Photochemical Ring Contraction Mechanisms
Photochemical irradiation can induce ring contraction in dihydropyrazine and related heterocyclic systems. For example, the photolysis of certain tetrazolopyridines/2-azidopyridines can lead to a rearrangement and ring contraction to form cyanopyrroles, with the proposed mechanism involving a transient 1,3-diazepine. rsc.org Photochemical ring contraction of 4-heteroaryl-substituted 1,4 (or 3,4)-dihydropyrimidines to imidazoles has also been reported. wur.nl
A proposed mechanism for the photomediated ring contraction of saturated heterocycles like piperidines involves a Norrish type II 1,5-hydrogen atom transfer to form a 1,4-diradical, followed by homolytic C–N bond fragmentation and subsequent intramolecular cyclization. nih.gov While the specific mechanism for this compound is not detailed in the provided search results, it is plausible that similar radical-mediated pathways could be involved in its photochemical ring contraction.
Influence of Substituents on Photochemical Pathways
Substituents on the 1,4-dihydropyrazine ring play a crucial role in determining the outcome of photochemical reactions. The nature of the substituents can influence the relative stability of intermediates and transition states, thereby directing the reaction towards a specific pathway.
Nucleophilic and Electrophilic Reactions
The electronic character of this compound, with its electron-rich nitrogen and sulfur atoms and electron-deficient carbon centers, suggests a susceptibility to both nucleophilic and electrophilic attack. The presence of the dithione functionality, in particular, introduces unique reactive sites within the molecule.
Michael Addition Reactions
The conjugated system within the 1,4-dihydropyrazine ring, particularly the α,β-unsaturated thiocarbonyl moiety, makes the molecule a potential acceptor in Michael addition reactions. In this type of conjugate addition, a nucleophile attacks the β-carbon of the unsaturated system. For this compound, this would involve the addition of a nucleophile to the C5 or C6 position of the pyrazine (B50134) ring.
Research on related 1,4-dihydropyrazine derivatives has demonstrated their capability to act as substrates in Michael additions. For instance, N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine has been successfully employed as a Michael acceptor with a variety of nucleophiles. researchgate.net This suggests that the dithione analog would likely exhibit similar reactivity. The electron-withdrawing nature of the two thione groups would further enhance the electrophilicity of the β-carbon, making it more susceptible to attack by soft nucleophiles such as enolates, amines, and thiols.
The general mechanism for a Michael addition to this compound would proceed via the attack of a nucleophile on one of the double bonds, leading to the formation of a resonance-stabilized enethiolate intermediate. Subsequent protonation would then yield the final addition product. The regioselectivity of this reaction would likely be influenced by steric and electronic factors of both the substrate and the attacking nucleophile.
Table 1: Potential Nucleophiles for Michael Addition to this compound
| Nucleophile Class | Example | Expected Reactivity |
| Enolates | Acetone enolate | High |
| Amines | Diethylamine | Moderate to High |
| Thiols | Thiophenol | High |
| Organocuprates | Lithium dimethylcuprate | High |
Hydride Transfer Mechanisms
The dihydropyrazine core of the molecule suggests the potential for hydride transfer reactions, a process fundamental to the reactivity of many nitrogen-containing heterocycles, such as the well-studied 1,4-dihydropyridines (DHPs). DHPs are known to act as hydride donors, a reactivity that is central to their biological roles as NADH mimics.
A comparative study on 1,2- and 1,4-dihydropyridine isomers has shown that the hydride-donating ability is influenced by the specific isomeric structure and the substituents present on the ring. organic-chemistry.org While direct studies on this compound are lacking, it is plausible that it could participate in hydride transfer, either as a donor or an acceptor, depending on the reaction conditions and the nature of the other reactants. The presence of the electron-withdrawing dithione groups would likely decrease its ability to act as a hydride donor compared to unsubstituted or alkyl-substituted dihydropyrazines. Conversely, these groups could enhance its ability to accept a hydride ion, leading to the formation of a tetrahydropyrazine (B3061110) derivative.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that can react with a variety of electrophilic centers. In the context of this compound, several reaction pathways are conceivable.
Attack at the thiocarbonyl carbon is a likely scenario, analogous to the reaction of organometallics with ketones and aldehydes. This would lead to the formation of a tertiary thiol upon workup. Given the presence of two thiocarbonyl groups, a double addition could potentially occur, depending on the stoichiometry of the organometallic reagent used.
Alternatively, conjugate addition (a Michael-type reaction) could occur, where the organometallic reagent adds to the β-carbon of the α,β-unsaturated system. The competition between 1,2-addition (at the thiocarbonyl carbon) and 1,4-addition (at the double bond) is a common feature in the reactions of α,β-unsaturated carbonyl and thiocarbonyl compounds. The outcome is often dependent on the nature of the organometallic reagent. "Hard" nucleophiles, like organolithium reagents, tend to favor 1,2-addition, while "softer" nucleophiles, such as organocuprates (Gilman reagents), typically favor 1,4-addition.
Mechanisms of Degradation and Stability
The stability of this compound and its degradation pathways are critical aspects of its chemical profile. Factors such as solvent, light, and the presence of radical initiators can significantly influence its longevity and the types of products formed upon decomposition.
Influence of Solvent on Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. For reactions involving this compound, the polarity and protic or aprotic nature of the solvent would be key considerations.
Studies on the sensitized photooxygenation of 2,3-dihydropyrazine derivatives have shown that the reaction rates are significantly influenced by the solvent. nih.gov For instance, the total rate constant for the reaction of 5,6-dimethyl-2,3-dihydropyrazine (B95150) with singlet oxygen varies by over two orders of magnitude across different solvents. nih.gov In polar solvents, the formation of a perepoxide exciplex is suggested to play a role. nih.gov This indicates that for this compound, polar solvents could facilitate reaction pathways involving charged intermediates or transition states.
Furthermore, the choice of solvent can influence the product distribution in thermal reactions of related heterocyclic systems. For example, the thermolysis of certain dihydropyrazoles yields different major products in polar versus nonpolar solvents. rsc.org This suggests that the degradation of this compound could also be solvent-dependent, potentially leading to different decomposition products under varying solvent conditions.
Table 2: Predicted Solvent Effects on the Reactivity of this compound
| Solvent Type | Predicted Effect |
| Polar Protic (e.g., Ethanol) | May stabilize charged intermediates and facilitate proton transfer steps. |
| Polar Aprotic (e.g., Acetonitrile) | Can solvate charged species, potentially favoring polar reaction pathways. |
| Nonpolar (e.g., Toluene) | May favor radical pathways or concerted reactions. |
Radical Pathways in Dihydropyrazine Reactivity
The potential for this compound to participate in radical reactions is another important aspect of its reactivity. The presence of weak bonds or the ability to form stable radical intermediates can open up pathways for radical-mediated transformations.
The initiation of radical reactions often requires an external stimulus, such as heat or light, in the presence of a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org Once a radical is formed on the this compound molecule, it could undergo a variety of subsequent reactions, including hydrogen atom abstraction, addition to double bonds (inter- or intramolecularly), or fragmentation. The specific pathway would be dictated by the stability of the radical intermediates and the reaction conditions. The presence of the sulfur atoms could also play a role in stabilizing adjacent radical centers.
Investigation of Tautomerism and Isomerization of this compound
The tautomeric and isomeric landscape of this compound, also known as pyrazine-2,3-dithiol, is a critical aspect of its reactivity and coordination chemistry. The molecule can theoretically exist in several prototropic forms, primarily involving a dynamic equilibrium between dithione and dithiol tautomers, as well as potential valence isomers.
Prototropic Tautomerism: The Dithione-Dithiol Equilibrium
The most significant tautomeric relationship for this compound is the equilibrium between the dithione and the aromatic dithiol forms. Investigations into this phenomenon have employed a combination of spectroscopic methods and computational studies to determine the predominant tautomer in different states.
Research Findings:
Solid-State and Solution Preference: Extensive research, including X-ray crystal structure analysis, has demonstrated that this compound predominantly exists in the This compound (dithione) form in the solid state. hzdr.deacs.org This preference for the N-H tautomer is a crucial finding. hzdr.deacs.org
Coordination Chemistry: In the context of coordination chemistry, the fully protonated ligand has been observed to maintain its dithione form when complexed with certain metal ions, such as in the homoleptic bis(dithiolene) complex with copper(I). acs.orgnih.gov This indicates a significant stability of the dithione tautomer even when participating in metal coordination.
Spectroscopic Evidence: Early studies comparing the UV-Vis spectrum of similar pyrazine-2-thione compounds with their S-methylated derivatives suggested that the thione form is the more likely tautomer in solution. hzdr.de This is because S-methylation "locks" the molecule in the thiol form, and a differing spectrum for the non-methylated compound points to the prevalence of the thione tautomer.
The general consensus from experimental and computational studies is that the dithione form is the more stable and therefore the major contributing tautomer under most conditions.
Isomerism
Beyond prototropic tautomerism, the potential for constitutional and valence isomerism exists for this compound.
Research Findings:
Constitutional Isomers: While several constitutional isomers of a molecule with the formula C₄H₄N₂S₂ can be drawn, the focus of research has been on the tautomers of the pyrazine-2,3-dithiol framework.
Valence Isomers: Computational studies on related diazine systems have explored the relative stabilities of various valence isomers, such as Dewar and benzvalene-type structures. modernscientificpress.com For the parent diazines, these high-energy isomers are significantly less stable than the aromatic forms. modernscientificpress.com While specific calculations for this compound are not widely reported in the surveyed literature, it is expected that any such valence isomers would be highly unstable and not significantly populated under normal conditions.
The investigation into the tautomerism and isomerization of this compound is fundamental to understanding its chemical behavior. The established preference for the dithione tautomer has significant implications for its reaction mechanisms, particularly in its role as a ligand in coordination chemistry.
Computational and Theoretical Investigations of 1,4 Dihydropyrazine 2,3 Dithione
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its physical and chemical behavior. Computational analyses of 1,4-Dihydropyrazine-2,3-dithione have provided significant insights into its electronic landscape.
Density Functional Theory (DFT) Calculations of Electronic Properties
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecular systems. mdpi.comnih.gov DFT calculations, particularly at levels like M06L/6-311++G(d,p), have been employed to study dihydropyrazine (B8608421) derivatives. researchgate.net These studies reveal that the electronic character of substituents can significantly influence the structure and electronic properties of the dihydropyrazine ring. nih.gov For instance, annulating dihydropyrazine units to linear polyacene cores has been shown to enhance aromaticity and modulate the HOMO-LUMO energy gap. researchgate.net The method provides a balance between computational cost and accuracy, making it suitable for studying relatively large systems. researchgate.net
Theoretical studies on related heterocyclic systems, such as dihydropyridones, using the B3LYP/6-31G(d,p) level of theory have demonstrated that substituents with conjugation overlap with the π-system within the ring significantly affect the structure. researchgate.net This principle can be extended to understand the electronic behavior of this compound, where the thione groups would play a crucial role in the electronic delocalization.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.comresearchgate.net
For dihydropyrazine derivatives, a significant mixing of the nitrogen lone pairs with the carbon π-orbitals can occur, which improves aromaticity and decreases the HOMO-LUMO energy gap. researchgate.net A smaller energy gap generally implies higher reactivity. scirp.org In the context of this compound, the sulfur atoms with their lone pairs are expected to contribute significantly to the HOMO, while the LUMO would likely be distributed over the conjugated system of the ring.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Description |
| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. youtube.com |
| Energy Gap | The energy difference between the HOMO and LUMO; a smaller gap often indicates higher reactivity. scirp.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. wolfram.comresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is calculated based on the electron density and shows regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential around the sulfur atoms of the dithione groups, indicating these are the primary sites for electrophilic interaction. The regions around the hydrogen atoms attached to the nitrogen atoms would likely exhibit positive potential.
Aromaticity and Antiaromaticity Assessment (e.g., NICS Values)
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated molecules. 1,4-Dihydropyrazine (B12976148) is considered an antiaromatic 8π electron system. researchgate.netchegg.com The Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to assess the aromatic or antiaromatic character of a ring system. idc-online.com Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity. idc-online.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry offers a powerful lens to investigate the intricate details of chemical reactions, including the identification of transient species like transition states and intermediates.
Characterization of Transition States and Intermediates
Understanding the mechanism of a chemical reaction requires the characterization of transition states (the highest energy point along a reaction coordinate) and any intermediates (stable species formed during the reaction). Computational methods, particularly DFT, are extensively used to locate and characterize these species. scispace.comresearchgate.net
For reactions involving dihydropyrazine derivatives, such as photocycloadditions, computational studies have been used to investigate the influence of substituents on the Gibbs free energy of the reaction and to understand the triplet excited-state structures. researchgate.net In the context of enzymatic reactions, computational models have been designed to characterize the mechanism and stationary points in the active site of enzymes that process dihydropyrimidine (B8664642) derivatives. rsc.org These studies provide insights into the role of specific amino acid residues in stabilizing transition states. rsc.org While specific reaction mechanisms for this compound are not detailed in the provided context, the principles of using computational chemistry to elucidate reaction pathways of similar heterocyclic systems are well-established. scispace.comresearchgate.net
Calculation of Activation Barriers and Gibbs Free Energies
Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving dihydropyrazine derivatives. For instance, in the context of [2+2] photocycloaddition reactions of N,N'-diacyl-1,4-dihydropyrazines, DFT calculations have shown that substituents have a minimal effect on the Gibbs free energy of the reaction. researchgate.netresearchgate.net However, these substituents significantly influence the excited energy, reaction sites, and the triplet excited-state structures, which are critical factors in determining whether the reaction will proceed. researchgate.netresearchgate.net
In the study of the reaction between 1,4-ditrimethylsilyl-1,4-dihydropyridine and α,β-unsaturated nitriles, computational methods were employed to assess the energy of various optimized states. scispace.com High-accuracy energies were computed using composite methods, and these values served as a benchmark to evaluate the performance of multiple functionals in DFT calculations. scispace.com The investigation of reaction pathways and transition states revealed multiple potential saddle points, which were systematically sampled and optimized at a high level of theory. scispace.com The calculation of Gibbs free energies, including zero-point and thermal corrections, was crucial in understanding the reaction thermodynamics. scispace.com
The following table provides a conceptual overview of how computational methods are applied to determine activation barriers and Gibbs free energies.
| Computational Step | Description | Purpose |
| Geometry Optimization | Finding the lowest energy arrangement of atoms for reactants, transition states, and products. | To determine the stable structures of all species involved in the reaction. |
| Frequency Calculation | Calculating the vibrational frequencies of the optimized structures. | To confirm that reactants and products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency). Also used to calculate zero-point vibrational energy (ZPVE) and thermal corrections. |
| Single-Point Energy Calculation | Performing a high-accuracy energy calculation on the optimized geometries. | To obtain more accurate electronic energies for the involved species. |
| Calculation of ΔG | Combining the electronic energy with thermal corrections to the Gibbs free energy. The activation Gibbs free energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. The reaction Gibbs free energy (ΔGr) is the difference between the products and the reactants. | To determine the spontaneity and the rate-determining step of a reaction. |
Solvent Effects in Theoretical Calculations
The influence of the solvent environment on the reactivity and properties of dihydropyrazine derivatives is a critical aspect that is often investigated using theoretical models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into DFT calculations to simulate the effect of a solvent.
The study of the sensitized photooxygenation of 5,6-disubstituted-2,3-dihydropyrazines in various solvents revealed that the total rate constant of the reaction is dependent on solvent parameters. nih.gov For one derivative, the dependence could be explained by a mechanism involving the formation of a perepoxide exciplex. nih.gov For another derivative with a phenyl substituent, the results suggested an additional reaction pathway stabilized by the interaction of a charged intermediate with the aromatic pi system of the solvent. nih.gov
| Solvent Property | Theoretical Model | Impact on Calculation |
| Polarity/Dielectric Constant | Implicit Solvation Models (e.g., PCM, SMD) | Modifies the electrostatic interactions between the solute and the solvent continuum, affecting the energies and geometries of stationary points. |
| Specific Solvent Interactions (e.g., Hydrogen Bonding) | Explicit Solvation Models (including individual solvent molecules) or specific corrections to implicit models. | Provides a more detailed and accurate description of the immediate solvent environment, which can be crucial for reactions involving strong solute-solvent interactions. |
| Solvent Viscosity | Not directly included in standard quantum chemical calculations of reaction pathways but can be considered in simulations of diffusion-controlled processes. | Affects the rate at which reactants encounter each other in solution. |
Conformational Analysis and Molecular Dynamics Simulations
Boat Conformation of the Dihydropyrazine Ring
The six-membered dihydropyrazine ring is not planar and, similar to cyclohexane, can adopt non-planar conformations. Theoretical and experimental studies have shown that the 1,4-dihydropyrazine ring often adopts a boat or a flattened boat conformation. researchgate.netnih.gov In the solid state, X-ray crystallography has confirmed the boat conformation for certain 1,4-dihydropyrazine derivatives. researchgate.net
Computational studies on the parent 1,4-dihydropyridine (B1200194) molecule using ab initio methods with different basis sets have indicated that a very flat boat conformation is the most stable, which can easily interconvert to a planar arrangement. nih.gov This conformational flexibility is significant as it can influence the biological activity and reactivity of these compounds. The boat conformation is characterized by the "flagpole" interactions between substituents on opposite sides of the ring, which can lead to steric strain. youtube.comyoutube.com
Interconversion Barriers of Rotamers
For certain substituted 1,4-dihydropyrazine derivatives, the presence of rotamers (conformational isomers that can be interconverted by rotation about a single bond) has been observed. This phenomenon can lead to complex NMR spectra. researchgate.netresearchgate.net Variable-temperature NMR experiments, in conjunction with DFT calculations of the potential energy surface (PES), have been used to investigate the interconversion between these rotamers. researchgate.netresearchgate.net
DFT calculations have been successful in confirming the structures of the different rotamers observed in solution and in determining the energy barriers for their syn-anti interconversion. researchgate.netresearchgate.net Understanding these interconversion barriers is crucial for comprehending the dynamic behavior of these molecules in solution.
Structure-Reactivity and Structure-Property Relationships from Theoretical Models
Theoretical models are powerful tools for establishing relationships between the molecular structure of this compound and its derivatives and their chemical reactivity and physical properties.
In the context of cycloaddition reactions of dihydropyrazines with ketenes, DFT calculations, supported by single-crystal X-ray structures, have elucidated a stepwise reaction pathway. nih.gov These theoretical models provide a detailed picture of the reaction mechanism, including the formation of an orientation complex and a betaine (B1666868) intermediate, followed by electrocyclization. nih.gov Such detailed mechanistic insights are invaluable for predicting the outcome of similar reactions and for designing new synthetic routes.
The following table summarizes the key structural features and their influence on the reactivity and properties of dihydropyrazine derivatives as determined by theoretical models.
| Structural Feature | Influence on Reactivity/Property | Theoretical Method of Investigation |
| Substituents on the Nitrogen Atoms | Affects excited state energies and photochemical reactivity. researchgate.netresearchgate.net | DFT calculations of excited states. |
| Ring Conformation (Boat vs. Planar) | Influences steric accessibility for reactions and can impact biological interactions. researchgate.netnih.gov | Geometry optimization using ab initio or DFT methods. |
| Aromaticity/Antiaromaticity | The nearly planar configuration of some derivatives makes them suitable models for studying antiaromaticity in 8π electron systems. researchgate.net | Calculation of magnetic properties (e.g., Nucleus-Independent Chemical Shift - NICS). |
| Electronic Properties of Substituents | Can alter the electron density distribution in the ring, influencing the susceptibility to nucleophilic or electrophilic attack. | Analysis of molecular orbitals and charge distribution from DFT calculations. |
Coordination Chemistry of 1,4 Dihydropyrazine 2,3 Dithione
Synthesis of Metal Complexes with 1,4-Dihydropyrazine-2,3-dithione Ligands
Coordination Modes and Binding Sites
The primary binding sites of this compound are the two sulfur atoms, which typically engage in a bidentate chelation to a single metal center. This S,S-coordination is the most common binding motif. However, the versatility of the ligand allows for other coordination modes:
Bridging Coordination: The ligand can bridge two or more metal centers. This can occur through the sulfur atoms, where each sulfur coordinates to a different metal ion, or through the involvement of the pyrazine (B50134) nitrogen atoms as additional coordination sites. This bridging capability is fundamental to the formation of coordination polymers.
Monodentate Coordination: Although less common, it is conceivable for the ligand to coordinate through only one of the sulfur atoms under specific steric or electronic conditions.
Synthesis with Transition and Main Group Metals
Complexes of this compound and its dithiol tautomer have been synthesized with a variety of transition metals, including copper, silver, nickel, palladium, and platinum. hzdr.denih.gov The synthesis often involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate) with the ligand in a suitable solvent. For instance, the reaction of copper(I) chloride with a fully protonated 2,3-pyrazinedithiol (H₂pdt) in acetonitrile (B52724) leads to the formation of a homoleptic bis(dithiolene) complex, [Cu(H₂pdt)₂]Cl. hzdr.de Further reaction of this complex under mild hydrothermal conditions can yield a one-dimensional coordination polymer, ¹D[Cu(Hpdt)]. hzdr.de Similarly, the reaction of H₂pdt with silver(I) salts can directly produce a one-dimensional coordination polymer, ¹D[Ag(Hpdt)]. hzdr.de
The synthesis of nickel(II), palladium(II), and platinum(II) complexes with pyrazine-2,3-dithiol has also been reported, often resulting in square planar complexes of the type [M(pdt)₂]²⁻. These are typically synthesized by reacting the deprotonated dithiolate ligand with a suitable metal precursor.
While the coordination chemistry with transition metals is more extensively studied, interactions with main group metals have also been observed. For example, the nitrogen atoms of the pyrazine-dithiolene ligands have been shown to coordinate to alkali metal ions, leading to the formation of extended frameworks. hzdr.de The synthesis of complexes with other main group metals can be explored through similar synthetic strategies, reacting the ligand with main group metal halides or alkoxides.
Structural Characterization of Coordination Compounds
For complexes of this compound, structural characterization reveals key features. In the one-dimensional coordination polymer ¹D[Ag(Hpdt)], the silver(I) ion is coordinated by three sulfur atoms from two different ligands in a trigonal arrangement, with a fourth sulfur atom from another ligand in an apical position, resulting in a trigonal pyramidal geometry. hzdr.de The Ag-S bond lengths in this structure are approximately 2.5 Å. hzdr.de In the copper complex ¹D[Cu(H₂pdt)I], the copper(I) center exhibits a tetrahedral coordination geometry, being bound to two sulfur atoms from two different H₂pdt ligands and two bridging iodine atoms. hzdr.de
The table below provides a summary of selected structural data for representative metal complexes of 2,3-pyrazinedithiol.
| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| ¹D[Ag(Hpdt)] | Ag(I) | Trigonal pyramidal | Ag-S: ~2.5 | hzdr.de |
| ¹D[Cu(H₂pdt)I] | Cu(I) | Tetrahedral | Cu-S: ~2.3, Cu-I: ~2.6 | hzdr.de |
| [Ni(pdt)₂]²⁻ | Ni(II) | Square planar | Ni-S: ~2.1-2.2 | nih.gov |
| [Pd(pdt)₂]²⁻ | Pd(II) | Square planar | Pd-S: ~2.3 | nih.gov |
| [Pt(pdt)₂]²⁻ | Pt(II) | Square planar | Pt-S: ~2.3 | nih.gov |
X-ray Crystallography of Metal-Dithione Complexes
X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of metal complexes of this compound (often referred to as H2pdt in its protonated form) and its derivatives. These studies have revealed a variety of coordination modes and geometries, providing fundamental insights into the bonding and solid-state packing of these compounds.
In a study of copper and silver complexes, single-crystal X-ray diffraction revealed the structural details of a dark blue Cu(I) complex, [Cu(H2pdt)2]Cl. hzdr.de This complex was further transformed into a one-dimensional coordination polymer, 1D-[Cu(Hpdt)], which features short metal-metal distances. acs.org The larger silver ion was found to directly form a similar coordination polymer, 1D-[Ag(Hpdt)], without the formation of an intermediate complex. acs.orgnih.gov Another coordination polymer, 1D-[Cu(H2pdt)I], was found to contain fully protonated H2pdt ligands in their dithione form. acs.orgnih.gov The crystal structures of all these compounds have been discussed in detail. hzdr.deacs.orgnih.gov
The reaction of N2,N3-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide with silver(I) nitrate resulted in a three-dimensional coordination polymer, {[Ag(C18H16N6O2)]NO3}n. nih.govresearchgate.net In this complex, two ligand molecules wrap around a Ag-Ag bond, forming a figure-of-eight-shaped structure. nih.govresearchgate.net Each silver ion is coordinated by two pyridine (B92270) nitrogen atoms and two carboxamide oxygen atoms from neighboring molecules, creating the 3D framework. nih.govresearchgate.net
A binuclear zinc(II) complex, [Zn2(μ-DPzCA)(2-MPzCI)Cl3], has also been synthesized and its structure determined by single-crystal X-ray diffraction. The structure revealed two zinc(II) centers bridged by a N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate ligand, with each zinc atom having a five-coordinate, distorted square-pyramidal geometry.
The following table summarizes the crystallographic data for selected metal complexes of this compound and its derivatives.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [Cu(H2pdt)2]Cl | - | - | Mononuclear Cu(I) complex with protonated dithione ligands. | hzdr.de |
| 1D-[Cu(Hpdt)] | - | - | One-dimensional coordination polymer with short Cu-Cu distances. | acs.org |
| 1D-[Ag(Hpdt)] | - | - | One-dimensional coordination polymer similar to the Cu analogue. | acs.orgnih.gov |
| {[Ag(C18H16N6O2)]NO3}n | - | - | Three-dimensional coordination polymer with Ag-Ag interactions. | nih.govresearchgate.net |
| [Zn2(μ-DPzCA)(2-MPzCI)Cl3] | - | - | Binuclear Zn(II) complex with a bridging ligand. |
Spectroscopic Signatures of Complex Formation (e.g., EPR for Paramagnetic Complexes)
A variety of spectroscopic techniques are employed to characterize metal complexes of this compound and to probe the electronic structure of the metal-ligand interaction. These include UV-Vis-NIR, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. For complexes with unpaired electrons, electron paramagnetic resonance (EPR) spectroscopy is a particularly powerful tool. mdpi.comyoutube.comyoutube.comyoutube.com
The formation of complexes is often evidenced by shifts in the IR absorption bands of the ligand. For example, in a series of Mn(II), Fe(III), Co(II), and Ni(II) complexes with a pyrazine derivative, shifts in the ν(C=N) and ν(C=C) vibrational modes to higher wavenumbers confirmed the involvement of the pyrazine nitrogen atom in bonding to the metal ions. nih.govsemanticscholar.org
UV-Vis-NIR spectroscopy provides information about the electronic transitions within the complex. The spectra of copper and silver complexes of 2,3-pyrazinedithiol have been investigated to reveal their electronic properties. hzdr.deacs.org For instance, the broad, low-energy near-IR band observed in some nickel bis-dithiolene complexes is characteristic of monomeric species with higher oxidation states and is attributed to transitions involving mixed nickel-ligand molecular orbitals. researchgate.net
For paramagnetic complexes, EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron(s). mdpi.comyoutube.comyoutube.comyoutube.com The g-tensor and hyperfine coupling constants obtained from EPR spectra can reveal the geometry of the complex and the nature of the metal-ligand bonding. ethz.ch For instance, Q-band EPR studies on polycrystalline samples of dicyanamide-bridged cobalt(II) complexes with substituted pyrazines confirmed a positive sign for the zero-field splitting parameter (D) and revealed a strong asymmetry in the g-tensors. rsc.org In another study, the tetravalent praseodymium complex, Pr4+, was characterized in solution using EPR spectroscopy, among other techniques. rsc.org
The following table summarizes the key spectroscopic features observed for selected metal complexes.
| Complex Type | Spectroscopic Technique | Key Observations | Reference |
|---|---|---|---|
| Cu(I) and Ag(I) complexes of 2,3-pyrazinedithiol | UV-Vis-NIR | Characterization of electronic properties. | hzdr.deacs.org |
| First-row transition metal pyrazine(diimine) complexes | UV-Vis, NMR | Characterization of molecular and electronic structures. | rawdatalibrary.netfigshare.com |
| Co(II) complexes with substituted pyrazines | EPR | Determination of zero-field splitting and g-tensor asymmetry. | rsc.org |
| Pr(IV) imidophosphorane complex | EPR, UV-Vis-NIR | In-situ characterization of the tetravalent metal center. | rsc.org |
Electronic and Magnetic Properties of Coordination Complexes
The electronic and magnetic properties of coordination complexes derived from this compound are of significant interest due to the potential for non-innocent ligand behavior, which can lead to unusual spin states and redox activity.
Spin States and Magnetic Behavior (e.g., Quantum Spin-Admixed Complexes)
The magnetic properties of metal complexes with pyrazine-based ligands can range from simple paramagnetism to more complex phenomena like antiferromagnetic coupling and single-ion magnet (SIM) behavior. The magnetic behavior is highly dependent on the metal ion, its coordination environment, and the bridging nature of the ligands.
For instance, the magnetic properties of several iron(II) and copper(II) complexes with substituted pyrazine ligands have been investigated. scilit.com A diaquabis(pyrazinecarboxylato)iron(II) complex exhibited magnetic behavior consistent with a linear-chain antiferromagnet. scilit.com In contrast, a related iron(II) complex with 2,3-pyrazinedicarboxylic acid showed a low-temperature drop in its effective magnetic moment, which was attributed to zero-field splitting of the S=2 spin state. scilit.com
One-dimensional polymer chain complexes of Fe(II), Ni(II), and Cu(II) bridged by pyrazine molecules have been shown to follow the Bonner-Fisher one-dimensional chain model for antiferromagnetic exchange. researchgate.net The strength of the antiferromagnetic exchange was found to be slightly larger for the Cu(II) complex, which was correlated with the metal-to-metal distances. researchgate.net
In some dicyanamide-bridged cobalt(II) complexes with substituted pyrazine ligands, frequency dependence of the out-of-phase alternating current (ac) magnetic susceptibility under an applied dc field was observed, a characteristic feature of single-ion magnet behavior. rsc.org The magnetic properties of metal complexes are a subject of ongoing research, with a focus on creating new molecular magnets. mdpi.com
Electronic Structure of Metal-Dithione Bonds
The electronic structure of the metal-dithione bond in these complexes is often characterized by significant metal-ligand covalency and, in many cases, the redox non-innocence of the dithiolene ligand. This means that the ligand can actively participate in the redox chemistry of the complex, storing and releasing electrons.
Studies on a series of first-row transition metal pyrazine(diimine) complexes have shown that upon reduction, the added electron density resides primarily on the ligand, forming a radical anion that is coupled to a divalent metal center. rawdatalibrary.netfigshare.com Computational and structural analyses confirmed that the pyrazine(diimine) ligand is reduced by one electron and carries significant spin density. rawdatalibrary.netfigshare.com Across the series from manganese to nickel, an increase in metal-ligand covalency was observed for the later transition metals. rawdatalibrary.netfigshare.com
The electronic structure of pyrazine itself involves the interaction of the lone pair excitations on the nitrogen atoms. researchgate.net In metal complexes, coordination can occur through these lone pairs, as well as through donor-acceptor interactions between the π-electrons of the pyrazine ring and the metal d-orbitals. researchgate.net Understanding these interactions is crucial for designing complexes with specific electronic properties. msstate.edu
Reactivity and Catalytic Applications of Dihydropyrazine-2,3-dithione Metal Complexes
The rich redox chemistry of both the metal center and the dithiolene ligand in these complexes makes them promising candidates for applications in catalysis and materials science.
Redox Activity of Metal-Dithione Systems
The redox activity of metal-dithione systems is a key feature of their chemistry. The ability of the dithiolene ligand to exist in different oxidation states (dithiolate, semiquinone radical, and dithione) allows for facile electron transfer processes.
Cyclic voltammetry studies on copper and silver complexes of 2,3-pyrazinedithiol have revealed their electrochemical properties. hzdr.deacs.org The synthesis of a homoleptic bis(dithiolene) complex with formal Cu(I) atoms, [Cu(H2pdt)2]Cl, was achieved starting from the fully protonated ligand. acs.orgnih.govresearchgate.net Upon heating, this complex and a related coordination polymer underwent auto-oxidation coupled with dehydrogenation of the ligand to form an open-shell copper(II) complex, [Cu(Hpdt)2]. acs.orgnih.gov This demonstrates the susceptibility of these systems to oxidation. acs.org
The redox properties of pyrazine(diimine) metal dihalide complexes have also been extensively studied. rawdatalibrary.netfigshare.com These complexes can be reduced to monohalide species, where the ligand is formally a radical anion. rawdatalibrary.netfigshare.com The redox non-innocence of the ligand plays a crucial role in the electronic structure of the reduced compounds. msstate.edu The electrochemical properties of coordination complexes with tetrathiafulvalene-based imino-pyrazine ligands have also been investigated, highlighting their potential as building blocks for conducting and magnetic materials. rsc.org
Potential as Electron Donors in Charge Transfer Complexes and Magnetic Materials
The unique electronic structure of this compound, characterized by the presence of both electron-donating sulfur atoms and an electron-withdrawing pyrazine ring, makes it a compelling candidate for the formation of charge-transfer (CT) complexes and magnetic materials. The dithiolene moiety can exist in different resonance forms, which allows it to act as a potent electron donor, a crucial characteristic for the development of novel electronic and magnetic materials.
Research into related metal dithiolene complexes has demonstrated their capacity to form materials with intriguing properties. For instance, the introduction of sulfur heterocycles at the periphery of metal bis(dithiolene) complexes is a well-established strategy to encourage intermolecular interactions in the solid state. This approach has been extensively explored in dmit and dddt complexes. rsc.org A notable example is a gold bis(dithiolene) radical featuring fused pyrazine and dithiine rings, which exhibits metallic behavior under pressure. rsc.org This finding underscores the potential of pyrazine-dithiolene type ligands in creating highly conductive molecular materials.
The ability of the dithiolene ligand to facilitate strong intermolecular interactions through S···S contacts is a key factor in the design of molecular conductors and magnets. The oxidation of the dithiolene ligand can be concentrated on the metallacycles with limited effect on the outer rings, a feature that is critical for maintaining the structural integrity and electronic properties of the resulting materials. rsc.org
While specific charge-transfer complexes of this compound are not extensively documented in the reviewed literature, the established principles of CT complex formation suggest its potential. The formation of such complexes is governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor (the dithione) and the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule. The inherent electron-rich nature of the dithiolene unit in this compound suggests it could form stable CT complexes with suitable electron acceptors.
The following table summarizes the properties of a related gold bis(dithiolene) complex, illustrating the potential of such systems.
| Complex | Property | Observation | Reference |
| [Au(pzdtdt)₂]˙ | Conductivity | Becomes metallic under pressure | rsc.org |
| [Au(pzdtdt)₂]˙ | Oxidation | Concentrated on the two metallacycles | rsc.org |
Catalytic Applications (e.g., in Alkene Polymerization, Fenton-like Chemistry)
While direct catalytic applications of this compound complexes in alkene polymerization are not prominently reported, the broader class of sulfur-containing heterocyclic metal complexes has shown promise in various catalytic reactions, including those relevant to environmental remediation like Fenton-like chemistry.
Fenton-like processes involve the generation of highly reactive hydroxyl radicals from hydrogen peroxide, catalyzed by a metal complex. These radicals are effective in degrading a wide range of organic pollutants. The catalytic activity in these systems is often dependent on the ability of the metal center to cycle between different oxidation states. The coordination environment provided by the ligand plays a crucial role in modulating this redox activity.
Studies on other sulfur-containing heterocyclic complexes offer insights into the potential catalytic role of this compound complexes. For example, a composite material containing a bimetallic CuCo species supported on sulfur-doped carbon nitride has demonstrated effective Fenton-like catalytic activity over a wide pH range for the degradation of organic dyes. frontiersin.org The synergistic action between the metal centers and the sulfur-doped support was highlighted as key to the enhanced catalytic performance. frontiersin.org
Another relevant study reported a green catalytic approach for the oxidative desulfurization of thioacetals and thioketals using a Fenton-like system (CeBr₃–H₂O₂). rsc.org This process involves the in-situ generation of reactive brominating species from the oxidation of bromide by hydroxyl radicals. rsc.org This demonstrates the utility of Fenton-like chemistry in reactions involving sulfur-containing substrates.
Given that this compound can coordinate to various metal ions and possesses sulfur atoms that can interact with substrates, it is plausible that its metal complexes could exhibit catalytic activity in oxidation reactions. The pyrazine ring could also play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic performance.
The following table presents data from a study on a bimetallic Fenton-like catalyst, showcasing the typical parameters and efficiencies of such systems.
| Catalyst | Pollutant | Degradation Efficiency | pH Range | Key Reactive Species | Reference |
| CuCo/SCN | Methyl Orange (MO) | High | Neutral to weak alkaline | •OH, O₂⁻ | frontiersin.org |
| CuCo/SCN | Rhodamine B (RhB) | Effective | Neutral to weak alkaline | •OH, O₂⁻ | frontiersin.org |
| CuCo/SCN | Methylene Blue (MB) | Effective | Neutral to weak alkaline | •OH, O₂⁻ | frontiersin.org |
Theoretical Studies in Metal-Dithione Coordination
Theoretical studies, primarily using density functional theory (DFT), are invaluable for understanding the electronic structure, bonding, and properties of metal complexes with "non-innocent" ligands like dithiolenes. A ligand is considered non-innocent if it can exist in multiple, stable oxidation states, making the assignment of a formal oxidation state to the metal center ambiguous. Dithiolenes are classic examples of non-innocent ligands, as they can be viewed as either a neutral dithioketone or a dianionic ene-1,2-dithiolate. rsc.org
Computational studies on iron bis(dithiolene) complexes have revealed the presence of redox non-innocent dithiolene ligands and antiferromagnetic coupling between the ligands and the metal center. acs.orgnih.gov These calculations are crucial for interpreting experimental data and predicting the magnetic properties of such materials. The choice of the DFT functional (e.g., BP86, B3LYP) has been shown to be critical for obtaining results that are in qualitative and quantitative agreement with experimental findings. acs.orgnih.gov
For this compound, theoretical calculations would be instrumental in elucidating several key aspects of its coordination chemistry:
Electronic Structure: DFT can map the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the complex's reactivity and its potential as an electron donor.
Redox Properties: Calculations can predict the redox potentials of the metal complexes and determine whether the redox processes are metal-centered or ligand-centered. This is particularly important for non-innocent ligands like dithiolenes.
Magnetic Properties: Theoretical models can predict the spin state of the complex and the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers or between metal centers and radical ligands. For instance, the spin-coupling constant in a dimeric iron bis(dithiolene) complex was calculated to be J = -230 cm⁻¹, indicating antiferromagnetic coupling. acs.orgnih.gov
Structural Parameters: Geometry optimization using DFT can provide accurate predictions of bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
A computational study on pyranopterin dithiolene molybdenum complexes highlighted how the electronic structure of the dithiolene ligand can be modulated by its environment, leading to a novel form of non-innocence. nih.gov The interplay between the pterin, the dithiolene, and the metal ion was shown to be complex and crucial for the ligand's function as an electron transfer conduit. nih.gov
The table below presents calculated parameters for an iron bis(dithiolene) complex, illustrating the type of information that can be obtained from theoretical studies.
| Complex | Computational Method | Calculated Property | Value | Reference |
| [{Fe(S₂C₂H₂)₂}₂]²⁻ | BP86 | Spin-coupling constant (J) | -230 cm⁻¹ | acs.orgnih.gov |
Future Research Directions and Advanced Concepts for 1,4 Dihydropyrazine 2,3 Dithione
Exploration of Novel Synthetic Routes and Functionalizations
The development of efficient and versatile synthetic methodologies is paramount for exploring the full potential of 1,4-dihydropyrazine-2,3-dithione. Current research on related compounds provides a roadmap for future synthetic endeavors.
Synthetic Routes: Novel synthetic pathways can be envisioned by drawing parallels with the synthesis of analogous heterocyclic dithiolates. A promising approach involves the reaction of a suitable dichloropyrazine precursor with a sulfur source like thiourea, a method successfully employed for the synthesis of 2,3-quinoxalinedithiol. rsc.orgrsc.org This reaction proceeds via aromatic nucleophilic substitution, followed by hydrolysis to yield the target dithione. Another established method for creating dithiolene-type ligands is the reaction of α-hydroxyketones with phosphorus pentasulfide (P₄S₁₀), which could be adapted to pyrazine-based starting materials. wikipedia.org Furthermore, transition-metal-free dearomatization reactions, such as diboration or silaboration of pyrazines, offer a modern route to 1,4-dihydropyrazine (B12976148) derivatives, which could subsequently be converted to the desired dithione. rsc.org
Functionalizations: The reactivity of the this compound core is expected to be dominated by its dithione/dithiol tautomerism. acs.org This allows for several functionalization strategies:
Alkylation: The sulfur atoms can be readily alkylated to form S-alkylated derivatives. This can be achieved using various alkylating agents, a reaction that has been demonstrated on related dihydropyridine (B1217469) systems to introduce diverse functional groups. nih.gov N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazines have also been used as precursors for pyrazine (B50134) alkylation. researchgate.net
Coordination Chemistry: As a dithiolate ligand, the molecule is an excellent candidate for forming coordination complexes with a wide range of transition metals. The sulfur atoms can act as soft donors, binding to metal ions to create mononuclear or polynuclear complexes. acs.orgacs.org This is one of the most promising avenues for future research, opening the door to new materials and catalysts.
| Precursor/Reagent Type | Reaction Type | Potential Product |
| 2,3-Dichloropyrazine (B116531) + Thiourea | Nucleophilic Substitution/Hydrolysis | This compound |
| Pyrazine + Boron Reagents (e.g., B₂pin₂) | Dearomatizing Diboration | N-Borylated 1,4-Dihydropyrazine |
| This compound + Alkyl Halide | S-Alkylation | S,S'-Dialkyl-2,3-bis(thio)pyrazine |
| This compound + Metal Halide | Coordination/Complexation | Metal-dithiolene Complex |
Advanced Characterization Beyond Standard Techniques
To fully understand the properties of this compound and its derivatives, particularly its metal complexes, a suite of advanced characterization techniques is necessary.
Electrochemical Methods: Cyclic voltammetry (CV) is essential for probing the redox behavior of the molecule and its metal complexes. acs.org Dithiolene ligands are known for their "non-innocent" redox behavior, meaning they can exist in multiple oxidation states, which profoundly influences the electronic properties of the resulting complexes. wikipedia.orgacs.org
Spectroelectrochemistry: Techniques like UV-vis-NIR spectroelectrochemistry can provide detailed insights into the electronic structure of different redox states of the molecule and its complexes, correlating electronic transitions with oxidation states. acs.org
Variable-Temperature Studies: Variable-temperature Nuclear Magnetic Resonance (VT-NMR) can be employed to study dynamic processes, such as the interconversion between different rotamers or tautomers in solution. researchgate.net For solid-state materials, variable-temperature Powder X-ray Diffraction (PXRD) can reveal structural changes and phase transitions upon heating or cooling. acs.org
Magnetic Susceptibility: For paramagnetic metal complexes, particularly coordination polymers, temperature-dependent magnetic susceptibility measurements are crucial for understanding the magnetic interactions between metal centers. acs.org
| Technique | Information Gained | Relevance |
| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer | Understanding non-innocent ligand behavior and electronic properties. |
| UV-vis-NIR Spectroscopy | Electronic transitions, energy levels | Characterizing optical properties and studying spectroelectrochemistry. acs.org |
| Variable-Temperature NMR | Dynamic equilibria (e.g., rotamer interconversion) | Elucidating solution-state structures and dynamics. researchgate.net |
| Magnetic Susceptibility | Magnetic properties of metal complexes | Investigating magnetic ordering and spin-state transitions in materials. acs.org |
Delving Deeper into Complex Reaction Mechanisms and Intermediates
A fundamental understanding of the reaction mechanisms involving this compound is key to controlling its reactivity and designing new synthetic transformations.
A central aspect to investigate is the dithiol-dithione tautomerism . In the solid state and in solution, the molecule likely exists as an equilibrium between the this compound form and the pyrazine-2,3-dithiol form. acs.org The position of this equilibrium can be influenced by the solvent, pH, and temperature. This tautomerism is critical in its coordination chemistry, as deprotonation of the dithiol form generates the dithiolate dianion, a powerful ligand for metal ions. acs.org Studies on related systems show that coordination can sometimes occur even with the fully protonated ligand in its dithione form, leading to complex structural possibilities. acs.orgacs.org
Furthermore, the reactivity of the dihydropyrazine (B8608421) ring itself offers avenues for exploration. For instance, radical functionalization reactions, similar to the Minisci-type reactions on other heterocycles, could be explored. Mechanistic studies on related 1,4-dihydropyridines have shown that they can undergo oxidative homolysis to form Csp³-centered radicals, which can then add to other heterocycles. nih.gov Investigating whether the 1,4-dihydropyrazine ring can act as either the radical precursor or the substrate in such reactions would be a fertile area of research, potentially involving the characterization of radical cation intermediates. nih.gov
Development of Predictive Computational Models for Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental work and providing predictive insights into the behavior of this compound.
DFT calculations can be used to:
Predict Molecular Structures: Determine the most stable tautomeric and conformational forms of the molecule. researchgate.net
Elucidate Reaction Mechanisms: Map potential energy surfaces for proposed synthetic routes and functionalization reactions, identifying transition states and intermediates to rationalize experimental outcomes. rsc.org
Simulate Spectroscopic Properties: Calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra (UV-vis) to aid in the interpretation of experimental data. rsc.orgnih.gov
Analyze Electronic Structure: Investigate the nature of Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and charge distributions to understand the molecule's reactivity, electronic properties, and the nature of metal-ligand bonding in its complexes. rsc.orgnih.gov This is particularly important for understanding the "non-innocent" character of the dithiolene ligand. rsc.org
Predict Material Properties: For derived materials, such as coordination polymers, computational models can help predict electronic band structures and nonlinear optical (NLO) properties. nih.gov
Expanding Applications in Materials Science and Catalysis
The structure of this compound makes it a highly attractive building block for the creation of functional materials and catalysts.
Materials Science: The ability of the dithiolate form to act as a bridging ligand between metal centers is a key feature for constructing coordination polymers and metal-organic frameworks (MOFs). acs.org Research on quinoxaline-2,3-dithiol (B7734207) has demonstrated its use in creating conducting and magnetic molecular materials. rsc.org By selecting appropriate metal ions (e.g., Cu⁺, Ag⁺, Zn²⁺), it should be possible to assemble 1D, 2D, or 3D structures with tailored properties, such as photoluminescence or electrical conductivity. acs.orgrsc.org Additionally, following the precedent of other 1,4-dihydropyrazine derivatives, this compound could serve as a precursor for producing nitrogen and sulfur co-doped carbon materials, which are of interest for applications in energy storage, such as lithium-ion batteries. researchgate.net
Catalysis: The field of catalysis offers significant opportunities. Metal-dithiolene complexes are known to be effective catalysts for various organic transformations. The pyrazine nitrogen atoms could also participate in catalysis, either by acting as a basic site or by coordinating to a metal center. Zinc complexes supported by pyrazole-containing ligands have shown catalytic activity in oxidation reactions. rsc.org Furthermore, ruthenium complexes have been used to catalyze the formation of pyrazines, highlighting the interaction between metals and the pyrazine core. researchgate.net Complexes of this compound could be investigated as catalysts for reactions such as C-C bond formation, oxidation, or reduction.
Interdisciplinary Research with Related Fields (e.g., Bioinorganic Chemistry focusing on chemical mechanisms)
The structural similarity of the metal-dithiolene moiety to the active sites of certain metalloenzymes provides a strong impetus for interdisciplinary research in bioinorganic chemistry.
The Molybdenum and Tungsten-containing enzyme families, such as xanthine (B1682287) oxidase, possess a metal center coordinated by a dithiolene-containing cofactor. researchgate.net Synthetic metal complexes of pyrazine-2,3-dithiol and its analogues can serve as small-molecule models to mimic the structure and function of these active sites. researchgate.net Such models allow for detailed spectroscopic and mechanistic studies that are often difficult to perform on the enzymes themselves.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,4-Dihydropyrazine-2,3-dithione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step organic reactions. For example, transition-metal-free dearomatization of pyrazines via diboration or hydroboration (e.g., using B-B or H-B reagents) yields N-borylated 1,4-dihydropyrazines with high efficiency . Optimization requires controlling stoichiometry, solvent polarity (e.g., THF or DCM), and reaction time (typically 16–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Monitoring intermediates by TLC and NMR spectroscopy is critical for yield optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
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Spectroscopy :
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¹H/¹³C NMR : Resolves substituent effects on the piperazine ring and confirms dithione tautomerization (e.g., absence of thiol proton signals) .
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IR : Identifies C=S stretching vibrations (1050–1250 cm⁻¹) and validates dithione coordination in metal complexes .
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Crystallography : Single-crystal X-ray diffraction (e.g., using WinGX or SIR97 software ) provides precise bond lengths and angles. For example, the Mo(CO)₄ complex of N,N'-dimethylpiperazine-2,3-dithione (Me₂Pipdt) crystallizes in the P2₁/n space group with unit cell parameters a = 25.541 Å, b = 10.3936 Å, c = 10.9012 Å, and β = 92.26° .
Crystallographic Data for Me₂Pipdt-Mo(CO)₄ Space Group Unit Cell (Å) β Angle Volume (ų) Z
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring influence the electronic and optical properties of metal complexes derived from this compound?
- Methodological Answer : Substituents (e.g., isopropyl, methyl) modulate ligand rigidity and electronic donation. For instance, [Pt(i-Pr₂pipdt)(Quinoxdt)] (i-Pr₂pipdt = 1,4-diisopropyl-piperazine-2,3-dithione) exhibits metal-to-ligand charge-transfer (MLCT) transitions in the visible region (λₐᵦₛ ~ 450–600 nm), while methyl groups in Me₂Pipdt increase π-backbonding in Mo(CO)₄ complexes, shifting CO stretching frequencies (IR) by ~20 cm⁻¹ . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations validate these trends by correlating HOMO-LUMO gaps with experimental UV-Vis spectra .
Q. What mechanisms underlie the photochemical oxidation of this compound derivatives, and how can these pathways be controlled?
- Methodological Answer : Photochemical oxidation of N,N-diacyl-1,4-dihydropyrazines proceeds via singlet oxygen (¹O₂) generation under UV light (λ = 365 nm), leading to ring-opening or dehydrogenation. Key steps include:
- Radical Intermediates : Trapped using spin-trapping agents (e.g., TEMPO) and characterized by EPR .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while protic solvents (e.g., MeOH) accelerate proton transfer.
- Control Strategies : Adding antioxidants (e.g., BHT) or conducting reactions under inert atmospheres suppresses oxidation .
Q. How do Ag⁺ or Au⁺ interactions affect the luminescence of platinum-dithiolene complexes containing this compound ligands?
- Methodological Answer : Soft cations like Ag⁺ bind to sulfur atoms in [Pt(i-Pr₂pipdt)(Quinoxdt)], quenching luminescence via static or dynamic mechanisms. For example, adding AgOTf (silver triflate) to [Pt(i-Pr₂pipdt)(Quinoxdt)] in CH₂Cl₂ reduces emission intensity (turn-off). Reversibility is achieved by adding competing ligands (e.g., SCN⁻) to sequester Ag⁺ . Time-resolved fluorescence decay assays (e.g., TCSPC) quantify quenching constants (KSV ~ 10³–10⁴ M⁻¹) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent purity, trace moisture, or ligand:metal ratios. For example, yields for Mo(CO)₄ complexes vary with CO pressure (1–5 atm) and ligand pre-activation (e.g., drying over MgSO₄). Systematic DOE (Design of Experiments) approaches, including ANOVA, identify critical factors. Reproducibility is enhanced by standardizing protocols (e.g., Schlenk techniques for air-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
